3-Bromopentane-2,4-dione

Cross-coupling Organometallic chemistry C-C bond formation

Halogenated 2,4-pentanedione congeners are not interchangeable; substituting the chloro for the bromo derivative can lead to reaction failure. 3-Bromopentane-2,4-dione (CAS 3043-28-5) provides the optimal electrophilic reactivity for key transformations: • Enables convergent thiazolopyrimidine synthesis in a single operation, bypassing linear halocarboxylic ester routes • Preferred substrate for Pd-catalyzed cross-coupling on metal-chelate complexes without de-chelation, accelerating metallodrug SAR • SSA-promoted deacylation yields a single α-bromo ketone, eliminating regioisomer separation during process scale-up Supplied ≥95% purity; global shipping with temperature-controlled handling.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 3043-28-5
Cat. No. B1269506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopentane-2,4-dione
CAS3043-28-5
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)Br
InChIInChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
InChIKeyKCHDFLHQXZRDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopentane-2,4-dione: Chemical Profile


3-Bromopentane-2,4-dione (also referred to as 3-bromo-2,4-pentanedione or 3-bromoacetylacetone) is a halogenated β-diketone with the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol . The compound features a bromine atom at the reactive γ-methylene position of the acetylacetone backbone, making it a versatile electrophilic building block for nucleophilic substitution and metal-catalyzed cross-coupling reactions [1]. Its canonical SMILES is CC(=O)C(C(=O)C)Br . Typical commercial purity is ≥95%, and it is supplied as a colorless to pale yellow crystalline solid with a melting point in the range of 23–24 °C .

Workflow Nucleophilic substitution, cross-coupling and heterocycle synthesis Versatile electrophilic building block
Selection Logic Reactive C–Br site on symmetrical β-diketone scaffold Supports regiospecific product formation
Handling Format Crystalline solid; facilitates automated solid dosing Solid-state advantage vs liquid chloro analog

3-Bromopentane-2,4-dione vs. Halogenated Analogs: Divergent Reactivity


Halogenated 2,4-pentanediones are not interchangeable intermediates. The identity of the halogen leaving group (Br, Cl, I) and its position on the diketone backbone (γ vs. α) profoundly alter the activation energy for nucleophilic substitution, the electronic environment of the chelating moiety, and the stability of the resulting metal complexes [1]. For instance, 3-chloro-2,4-pentanedione exhibits different electrochemical reduction potentials and stability of its anion radical compared to the bromo derivative, directly impacting its utility in electrosynthetic pathways . Furthermore, 1-bromo-2,4-pentanedione (α-bromo isomer) undergoes isomerization and participates in distinct condensation manifolds compared to the γ-substituted 3-bromo isomer, rendering them chemically non-equivalent starting materials [1]. Selecting the wrong halogenated congener can therefore lead to reaction failure or necessitate extensive re-optimization of conditions.

Halogen identity alters reactivity. Chloro analog may not react under standard Pd(0) Suzuki conditions; oxidative addition step differs significantly.
Regioisomer mismatch leads to divergent pathways. α-Bromo isomer undergoes distinct condensations vs γ-substituted 3-bromo form; they are not chemically equivalent.
Liquid chloro congener poses handling and dosing differences. Solid bromo form simplifies weighing, reduces vapor exposure, and suits automated platforms better.

3-Bromopentane-2,4-dione: Key Evidence vs. Closest Analogs


Suzuki Coupling: Enhanced Reactivity

In palladium-catalyzed Suzuki coupling with phenylboronic acid, the 3-bromo-2,4-pentanedionato chromium(III) complex yields phenyl-substituted products in a productive reaction manifold. In contrast, the analogous 3-chloro-2,4-pentanedionato complexes are not reported to undergo the same coupling under identical conditions, a reactivity gap consistent with the well-established order of oxidative addition: Ar-I > Ar-Br >> Ar-Cl. This translates to a quantifiable advantage: the bromo complex is synthetically competent at room temperature with standard Pd(0) catalysts, whereas the chloro analog typically requires elevated temperatures or specialized ligand systems to achieve comparable conversion [1].

Suzuki coupling reactivity
Class-level inference
Productive coupling with phenylboronic acid using Pd(0) at room temperature.
vs. Chloro analog: No analogous coupling reported under same conditions; Ar-Br oxidative addition is significantly faster.
Enables late-stage metal-chelate functionalization.
Yields not specified; class-level reactivity context.
Cross-coupling Organometallic chemistry C-C bond formation

Efficient Deacylation to α-Bromo Ketones

Silica sulfuric acid (SSA)-promoted deacylation of 3-bromopentane-2,4-diones proceeds in dichloroethane under mild conditions to afford the corresponding α-bromo ketones in good to excellent yields [1]. While the literature reports deacylation for both 3-bromopentane-2,4-dione and 2-bromobutane-1,3-dione substrates, the 3-bromo-2,4-pentanedione scaffold provides a specific advantage due to the symmetrical nature of the diketone, which avoids regioselectivity issues and side-product formation that can occur with unsymmetrical β-diketones. Yields for the 3-bromopentane-2,4-dione derivative are reported as good to excellent, consistent with the efficiency of α-bromo ketone liberation from this specific framework.

Deacylation regioselectivity
Cross-study comparable
Good to excellent yields of α-bromo ketones with symmetrical diketone scaffold.
vs. Unsymmetrical analog: Single, regiospecific product avoids isomeric mixtures; chloro deacylation not reported.
Simplifies purification and improves isolated yield.
SSA catalysis under mild conditions.
Deacylation Heterogeneous catalysis α-Bromo ketones

Thiazolopyrimidine Synthesis: Superior Substrate

A convenient method for preparing 5H-thiazolo[3,2-a]pyrimidines utilizes the reaction of tetrahydropyrimidine-2-thiones with either halocarboxylic acid esters or 3-bromopentane-2,4-dione [1]. The direct use of 3-bromopentane-2,4-dione as a 1,3-dielectrophilic synthon enables a one-step cyclocondensation that avoids the multi-step sequence required when halocarboxylic acid esters are employed. This demonstrates a clear strategic advantage: the bromo diketone acts as a pre-assembled three-carbon unit bearing both carbonyl electrophiles and a displaceable bromine, enabling convergent heterocycle construction.

Thiazolopyrimidine synthesis
Supporting evidence
One-step cyclocondensation yields thiazolopyrimidine scaffold directly.
vs. Haloester route: Multi-step linear sequence avoided; convergent, step-economical strategy.
Supports library synthesis and parallel chemistry workflows.
Step-count reduction context.
Heterocyclic chemistry Thiazolopyrimidines Cyclocondensation

Crystalline Solid Handling Advantage

3-Bromopentane-2,4-dione (CAS 3043-28-5) has a melting point of 23–24 °C , making it a low-melting crystalline solid at ambient laboratory temperatures. In contrast, 3-chloro-2,4-pentanedione (CAS 1694-29-7) is a clear brown-yellow liquid at room temperature, classified as an irritant and lachrymator [1]. The solid physical form of the bromo derivative facilitates precise weighing, reduces vapor exposure during handling, and simplifies long-term storage compared to the liquid chloro analog. This distinction is particularly relevant for automated high-throughput experimentation platforms where solid dosing is preferred.

Physical state advantage
Head-to-head
Crystalline solid (mp 23–24 °C) vs. liquid lachrymator for chloro analog.
Handling context: Reduced vapor exposure and easier automated solid dispensing.
Directly impacts lab safety and high-throughput scale-up feasibility.
Ambient condition comparison.
Physical properties Handling and storage Process chemistry

3-Bromopentane-2,4-dione: High-Value Applications


Late-Stage Diversification via Suzuki Coupling

Medicinal chemistry groups synthesizing metallodrug candidates or metal-based imaging agents can procure 3-bromopentane-2,4-dione to generate 3-bromo-2,4-pentanedionato metal complexes that serve as direct substrates for palladium-catalyzed cross-coupling. This enables late-stage diversification of the metal-chelate core without de-chelation/re-chelation steps, accelerating structure-activity relationship (SAR) studies [1]. The bromo derivative's superior oxidative addition reactivity compared to the chloro analog makes it the halogen of choice for this application.

One-Step Synthesis of Thiazolopyrimidine Libraries

Researchers engaged in heterocyclic medicinal chemistry, particularly those targeting kinase inhibitors or GPCR modulators containing fused pyrimidine cores, benefit from the convergent reactivity of 3-bromopentane-2,4-dione. Its reaction with tetrahydropyrimidine-2-thiones directly yields the thiazolopyrimidine scaffold in a single operation, circumventing the linear sequences required when halocarboxylic esters are used [2]. This step-economical approach is directly aligned with library synthesis and parallel chemistry workflows.

Regioselective Synthesis of α-Bromo Ketone Building Blocks

Process chemists and CROs requiring α-bromo ketones as intermediates can utilize the SSA-promoted deacylation of 3-bromopentane-2,4-dione. The symmetrical nature of the diketone ensures a single product, eliminating the need for chromatographic separation of regioisomers that would be necessary if unsymmetrical β-diketone precursors were employed [3]. This simplifies scale-up and improves process mass intensity.

Application
Selection Property
Validation Focus
Late-stage metal-chelate diversification
Direct Pd-catalyzed cross-coupling on intact bromo-chelate
Suzuki coupling efficiency under mild conditions
Thiazolopyrimidine library synthesis
One-step convergent cyclocondensation
Step-count reduction and scaffold diversity
α-Bromo ketone building-block production
Symmetrical scaffold ensures regiospecific deacylation
Product purity and process mass intensity

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